molecular formula C19H26N6O2 B223850 N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine

N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine

Cat. No.: B223850
M. Wt: 370.4 g/mol
InChI Key: QKUWWYHJDZEALG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine: is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with morpholine and ethylphenyl groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of cyanuric chloride as a starting material, which reacts with amines to form the triazine core.

    Substitution Reactions: The introduction of morpholine and ethylphenyl groups is achieved through substitution reactions. Morpholine is introduced by reacting the triazine core with morpholine under basic conditions. The ethylphenyl group is introduced through a similar substitution reaction using an appropriate ethylphenyl precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely, ensuring consistent product quality.

    Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or ethylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery efforts targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These compounds share structural similarities and may exhibit similar biological activities.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound also contains morpholine and aromatic groups, making it a useful comparison for studying structure-activity relationships.

The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H26N6O2/c1-2-15-3-5-16(6-4-15)20-17-21-18(24-7-11-26-12-8-24)23-19(22-17)25-9-13-27-14-10-25/h3-6H,2,7-14H2,1H3,(H,20,21,22,23)

InChI Key

QKUWWYHJDZEALG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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